N-(2,4-dimethylphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide, commonly known as DIBO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DIBO belongs to the class of imidazole-based compounds and has been studied extensively for its mechanism of action and biochemical effects.
Mechanism of Action
The mechanism of action of DIBO involves the inhibition of the NF-κB pathway, which is a critical signaling pathway involved in inflammation, cell proliferation, and apoptosis. DIBO has been shown to inhibit the activation of NF-κB by preventing the translocation of the p65 subunit into the nucleus, thus blocking the transcription of target genes.
Biochemical and Physiological Effects:
DIBO has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. DIBO has also been shown to induce apoptosis in cancer cells and inhibit viral replication. Additionally, DIBO has been shown to exhibit antioxidant properties.
Advantages and Limitations for Lab Experiments
DIBO has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. DIBO also exhibits low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, the limitations of DIBO include its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the study of DIBO. One potential area of research is the development of DIBO derivatives with improved solubility and bioavailability. Another area of research is the investigation of DIBO in combination with other drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to elucidate the potential therapeutic applications of DIBO in various diseases.
Synthesis Methods
The synthesis of DIBO involves the reaction between 2,4-dimethylbenzaldehyde and 1H-imidazole-1-carboxaldehyde in the presence of a base. The resulting product is then treated with benzoyl chloride to obtain the final compound, DIBO. The synthesis of DIBO has been optimized to achieve high yields and purity.
Scientific Research Applications
DIBO has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, antitumor, and antiviral properties. DIBO has been studied as a potential drug candidate for the treatment of cancer, viral infections, and inflammatory diseases.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(imidazol-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-3-8-18(15(2)11-14)21-19(23)17-6-4-16(5-7-17)12-22-10-9-20-13-22/h3-11,13H,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKCXKPDODLZGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-(imidazol-1-ylmethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.